N-(3-acetylphenyl)-3-ethoxybenzamide
Description
N-(3-Acetylphenyl)-3-ethoxybenzamide is a benzamide derivative featuring a 3-ethoxybenzoyl group linked to a 3-acetyl-substituted aniline moiety. Benzamides are widely studied for their pharmacological relevance, including kinase inhibition, antimicrobial activity, and neurological applications . The 3-ethoxy group may enhance lipophilicity and metabolic stability, while the acetylphenyl moiety could influence binding interactions in biological systems .
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-3-ethoxybenzamide |
InChI |
InChI=1S/C17H17NO3/c1-3-21-16-9-5-7-14(11-16)17(20)18-15-8-4-6-13(10-15)12(2)19/h4-11H,3H2,1-2H3,(H,18,20) |
InChI Key |
VKIBYPGLACINNB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzamides with Ethoxy Groups
- N-(1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-ethoxybenzamide (Compound 31) Structure: Shares the 3-ethoxybenzamide core but incorporates a pyrimidinone-pyrazole substituent. Properties: HPLC purity of 97.3% and retention time of 13.222 min suggest high analytical stability . Activity: Designed for selective inhibition of Ca²⁺/calmodulin-stimulated adenylyl cyclase, highlighting the role of the ethoxy group in target engagement .
2-Ethoxy-N-(3-ethylphenyl)benzamide
- Structure : Ethyl substituent on the phenyl ring instead of acetyl.
- Physicochemical Data :
| Property | Value |
|---|---|
| Molecular Weight | 269.34 g/mol |
| logP | 4.09 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 30.54 Ų |
Acetamide Derivatives
- N-(3-Acetylphenyl)acetamide Structure: Lacks the 3-ethoxy group but retains the acetylphenyl core. Synthesis: Prepared via acetylation of 3-aminoacetophenone, yielding 82% purity . Role: Intermediate in zaleplon synthesis, emphasizing the acetyl group’s utility in constructing heterocyclic pharmacophores .
Benzothiazole-Based Analogs
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
Other Substituted Benzamides
- 3-Chloro-4-methoxy-N-(3-methylphenyl)benzamide
Key Research Findings and Trends
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
